![molecular formula C10H10N4O2S B2365310 Ethyl 2-(pyrimidin-2-ylamino)thiazole-4-carboxylate CAS No. 97143-36-7](/img/structure/B2365310.png)
Ethyl 2-(pyrimidin-2-ylamino)thiazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(pyrimidin-2-ylamino)thiazole-4-carboxylate is a chemical compound that holds promise for a wide range of applications in scientific experiments, research, and industry. Thiazoles are organic five-aromatic ring compounds with a general formula of C3H3NS . They are used to obtain free carbene particles and complexed with transition metals, while their salts are used as catalysts in the reaction of Stetter and benzoin condensation .
Synthesis Analysis
The synthesis of Ethyl 2-(pyrimidin-2-ylamino)thiazole-4-carboxylate involves several steps. Ethyl bromopyruvate (2 mol) and thiourea (3 mol) in 100 mL of ethanol (99.9%) are refluxed for 24 hours . The progress of the reaction is monitored by TLC (petroleum ether: ethyl acetate, 1:3) .Molecular Structure Analysis
The molecular structure of thiazoles, including Ethyl 2-(pyrimidin-2-ylamino)thiazole-4-carboxylate, is characterized by a five-aromatic ring with a general formula of C3H3NS . The molecular electrostatic potential (MEP) points out that nitrogen is the most negative atom compared to carbon and sulfur, which are neutral .Chemical Reactions Analysis
Thiazoles, including Ethyl 2-(pyrimidin-2-ylamino)thiazole-4-carboxylate, show similar chemical and physical properties to pyridine and pyrimidine, although some of their derivatives behave similarly to the thiophene and furan .Scientific Research Applications
Novel Hypoglycemic Agents
Ethyl 2-(pyrimidin-2-ylamino)thiazole-4-carboxylate derivatives have been synthesized and evaluated for their potential as glucokinase (GK) activators. Notably, certain derivatives demonstrated dual-action hypoglycemic properties by activating both GK and PPARγ, showing significant efficacy in reducing glucose levels in mice after oral glucose loading (Huihui Song et al., 2011).
Anticancer Agents
Research has focused on the synthesis of derivatives of Ethyl 2-(pyrimidin-2-ylamino)thiazole-4-carboxylate for anticancer applications. One study discovered new apoptosis-inducing agents for breast cancer based on structural variations of this compound. These agents demonstrated significant antiproliferative potential against cancer cell lines, with certain compounds inducing apoptosis in MCF-7 cells and showing a significant reduction in tumor mass in vivo (E. Gad et al., 2020).
CDK Inhibitors for Cancer Treatment
Ethyl 2-(pyrimidin-2-ylamino)thiazole-4-carboxylate derivatives have been explored as cyclin-dependent kinase-2 (CDK2) inhibitors. These inhibitors are vital for developing cancer therapies due to their role in cell cycle regulation. The synthesis of these compounds has led to the identification of potent CDK2 inhibitors, contributing to the advancement of cancer treatment options (Shudong Wang et al., 2004).
Antimicrobial Agents
The synthesis of new Ethyl 2-(pyrimidin-2-ylamino)thiazole-4-carboxylate derivatives has also been directed towards developing antimicrobial agents. These compounds have been evaluated for their effectiveness against a variety of bacterial and fungal pathogens, showing promising results in inhibiting the growth of these microorganisms (A. Balkan et al., 2001).
Future Directions
Thiazoles, including Ethyl 2-(pyrimidin-2-ylamino)thiazole-4-carboxylate, are an adaptable heterocycle present in several drugs used in cancer therapy . They show notable pharmacological actions, making them significant potential compounds in the chemical world . This suggests that there is a promising future for the development and application of Ethyl 2-(pyrimidin-2-ylamino)thiazole-4-carboxylate in various fields, especially in medicinal chemistry.
properties
IUPAC Name |
ethyl 2-(pyrimidin-2-ylamino)-1,3-thiazole-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O2S/c1-2-16-8(15)7-6-17-10(13-7)14-9-11-4-3-5-12-9/h3-6H,2H2,1H3,(H,11,12,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQJGYZMDSOQVHH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)NC2=NC=CC=N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(pyrimidin-2-ylamino)thiazole-4-carboxylate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.